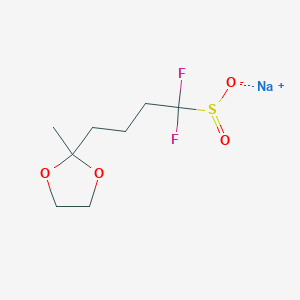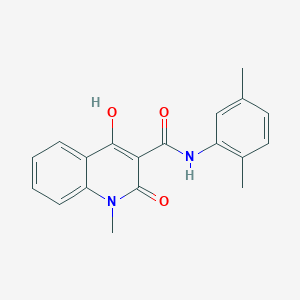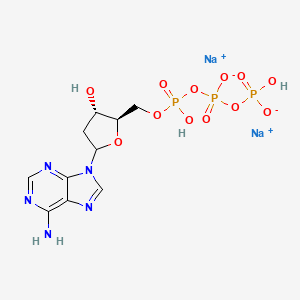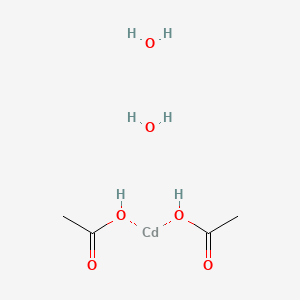![molecular formula C28H31FeOP2+ B12058067 (SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)
(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene, 97% is a chiral ferrocene-based ligand. This compound is known for its application in asymmetric catalysis, particularly in the synthesis of various organic compounds. The ferrocene backbone provides stability and rigidity, while the phosphine groups offer coordination sites for metal catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The phosphine groups are introduced via a series of substitution reactions. The tert-butylphosphinoyl and diphenylphosphino groups are attached to the ferrocene backbone using appropriate reagents and catalysts.
Chiral Resolution: The chiral centers are resolved using chiral auxiliaries or chiral catalysts to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Bulk Synthesis of Ferrocene: Large-scale production of ferrocene is achieved through the reaction of cyclopentadienyl anion with iron(II) chloride in industrial reactors.
Phosphine Substitution:
Chiral Resolution: Industrial chiral resolution techniques, such as chromatography or crystallization, are employed to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced to form the corresponding ferrocene derivative.
Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Formation of reduced ferrocene derivatives.
Substitution: Formation of substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene involves coordination with metal catalysts. The phosphine groups coordinate with the metal center, facilitating various catalytic reactions. The ferrocene backbone provides stability and rigidity, enhancing the efficiency of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ferrocene-based ligand with two diphenylphosphino groups.
1,1’-Bis(di-tert-butylphosphino)ferrocene (dtbpf): A ferrocene-based ligand with two di-tert-butylphosphino groups.
1,1’-Bis(diisopropylphosphino)ferrocene (dippf): A ferrocene-based ligand with two diisopropylphosphino groups.
Uniqueness
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene is unique due to its chiral centers and the combination of tert-butylphosphinoyl and diphenylphosphino groups. This unique structure provides enhanced selectivity and efficiency in asymmetric catalysis compared to other ferrocene-based ligands.
Eigenschaften
Molekularformel |
C28H31FeOP2+ |
|---|---|
Molekulargewicht |
501.3 g/mol |
InChI |
InChI=1S/C23H26OP2.C5H5.Fe/c1-18(21-16-11-17-22(21)26(24)23(2,3)4)25(19-12-7-5-8-13-19)20-14-9-6-10-15-20;1-2-4-5-3-1;/h5-18H,1-4H3;1-5H;/q+1;;/t18-;;/m1../s1 |
InChI-Schlüssel |
FUTFILLJXQZUAP-JPKZNVRTSA-N |
Isomerische SMILES |
C[C@H]([C]1[CH][CH][CH][C]1[P+](=O)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Kanonische SMILES |
CC([C]1[CH][CH][CH][C]1[P+](=O)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)



![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)




![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)

![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
